Technical Guide: Structure Elucidation of N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Technical Guide: Structure Elucidation of N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Executive Summary & Compound Identity
N-(2-ethoxyphenyl)imidodicarbonimidic diamide , commonly referred to in medicinal chemistry as 1-(2-ethoxyphenyl)biguanide , is a synthetic aryl biguanide derivative. Structurally, it consists of a biguanide core (
This class of compounds is pharmacologically significant, sharing the biguanide scaffold with antidiabetic agents like Metformin and Phenformin , and antimalarials like Proguanil . The specific ortho-ethoxy substitution introduces unique steric and electronic properties that influence its tautomeric equilibrium and metabolic stability.
Chemical Profile
| Property | Value |
| IUPAC Name | N-(2-ethoxyphenyl)imidodicarbonimidic diamide |
| Common Name | 1-(2-ethoxyphenyl)biguanide |
| Molecular Formula | |
| Exact Mass | 221.1277 Da |
| Core Scaffold | Aryl Biguanide |
| Key Functionality | Guanidine-like basicity ( |
Synthesis Logic & Causality
To rigorously validate the structure, one must understand its origin. The most robust synthetic route involves the nucleophilic addition of an aniline derivative to dicyandiamide (cyanoguanidine).
Protocol Logic: The reaction is typically driven by acid catalysis (HCl) in a polar solvent (e.g., water or ethanol) at reflux. The protonation of the nitrile group on dicyandiamide makes it susceptible to nucleophilic attack by the amine of 2-ethoxyaniline.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway for the formation of the target biguanide.
Mass Spectrometry (MS/MS) Profiling
Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.
Method: Electrospray Ionization (ESI) in Positive Mode (
Theoretical Fragmentation Pathway
Aryl biguanides exhibit a distinct fragmentation pattern driven by the stability of the guanidinium ion and the aryl moiety.
-
Parent Ion: Observe
at m/z 222.13 . -
Primary Loss (Ammonia): Loss of
(17 Da) from the terminal guanidine group. -
Biguanide Cleavage: Rupture of the central C-N bond often yields the aryl guanidine cation.
-
Loss of Cyanoguanidine moiety (
).
-
-
Ethoxy Cleavage: Loss of the ethyl group (
, 28 Da) or ethoxy radical ( ) depending on energy.
Data Summary Table:
| Ion Type | m/z (Theoretical) | Assignment | Mechanism |
| 222.13 | Protonated Molecule | Base Peak | |
| 205.10 | Deaminated Fragment | Intramolecular cyclization | |
| 179.11 | Aryl Guanidine | Central C-N cleavage | |
| 137.08 | 2-Ethoxyaniline ion | Complete side chain loss |
NMR Spectroscopy Elucidation
Objective: Definitive structural assignment and tautomeric analysis. Solvent Selection: DMSO-d6 is mandatory.
-
Reasoning: Biguanide protons are exchangeable. In
or , these signals disappear. DMSO-d6 prevents rapid exchange, allowing observation of the broad NH resonances essential for confirming the biguanide core.
Proton ( ) NMR Assignment (400 MHz, DMSO-d6)
The spectrum is divided into three distinct zones: the Aliphatic (Ethoxy), the Aromatic (Phenyl), and the Exchangeable (Biguanide).
Zone A: The Ethoxy Handle (Diagnostic)
-
1.35 ppm (Triplet, 3H, J=7.0 Hz): Methyl protons (
). -
4.05 ppm (Quartet, 2H, J=7.0 Hz): Methylene protons (
).-
Note: The downfield shift to 4.0+ ppm confirms the oxygen attachment.
-
Zone B: The Aromatic Region (Ortho-Substitution) The 2-ethoxy substitution creates an ABCD spin system, breaking the symmetry of the phenyl ring.
-
6.8 - 7.2 ppm (Multiplets, 4H):
-
and
will be more shielded (upfield) due to the electron-donating ethoxy group. - (ortho to the biguanide nitrogen) may show a downfield shift due to deshielding from the anisotropic biguanide group.
-
and
Zone C: The Biguanide Core (The "Fingerprint") Biguanides exist as a resonance hybrid. In the HCl salt form, you will typically observe:
-
7.0 - 7.5 ppm (Broad Singlet, 4H): Terminal
and central protons. -
9.0 - 10.0 ppm (Broad Singlet, 1H): The proton on the nitrogen attached to the aryl ring (
), often hydrogen-bonded to the ether oxygen or solvent.
Tautomerism & Resonance
The "imidodicarbonimidic diamide" structure implies a specific tautomer, but in solution, the double bond character is delocalized.
Figure 2: Tautomeric equilibrium of the biguanide moiety.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and data integrity, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the synthesized N-(2-ethoxyphenyl)biguanide hydrochloride.
-
Dissolve in 0.6 mL DMSO-d6 (99.9% D).
-
Critical: Ensure the NMR tube is clean and dry. Trace acid/base can collapse the broad NH peaks into a single average peak.
-
Step 2: Acquisition Parameters
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (standard proton).
-
Scans (ns): Minimum 16 scans to resolve the aromatic splitting patterns.
-
Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the aromatic protons for accurate integration.
Step 3: Validation Criteria (Pass/Fail)
-
Pass: Integration of the ethoxy triplet (3H) vs. the quartet (2H) is exactly 1.5:1.
-
Pass: Total aromatic integration equals 4H.
-
Pass: Presence of broad exchangeable peaks in the 6.5–10.0 ppm range (disappears upon
shake).
Applications & Significance
This specific elucidation is critical for:
-
Medicinal Chemistry: Developing analogs of Metformin with altered lipophilicity (via the ethoxy group) to improve bioavailability or reduce GI side effects.
-
Polymer Chemistry: Aryl biguanides are used as precursors for curing agents in epoxy resins (see Reference 3).
-
Coordination Chemistry: The biguanide ligand is a potent chelator for transition metals (
, ), forming colored complexes used in bio-inorganic assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5939, Biguanide. Retrieved February 1, 2026 from [Link]
-
EPA CompTox Chemicals Dashboard. Imidodicarbonimidic diamide, N-(2-phenylethyl)- (Phenformin). Retrieved February 1, 2026 from [Link]
-
Peng, Y., & Pi, Z. (2017). The synthesis and characterization of Bis-(biguanide-p-phenyl) methane. ResearchGate. Retrieved February 1, 2026 from [Link]
-
Royal Society of Chemistry. Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry. Retrieved February 1, 2026 from [Link]

